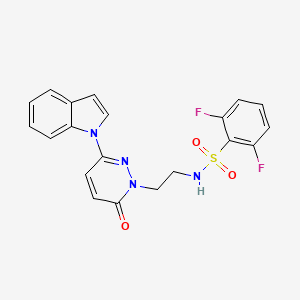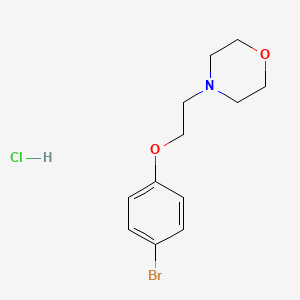
4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride” is a chemical compound with the CAS Number: 836-59-9 . It has a molecular weight of 286.17 . The IUPAC name for this compound is 4-[2-(4-bromophenoxy)ethyl]morpholine .
Molecular Structure Analysis
The InChI code for “4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride” is 1S/C12H16BrNO2/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is between 2-8°C .科学的研究の応用
Synthesis and Complexation Studies
One study delves into the synthesis and complexation behaviors of morpholine derivatives with transition metals, showcasing their potential in creating complex metal-ligand assemblies. For instance, Singh et al. (2000) detailed the synthesis of tellurated derivatives of morpholine, which were then used to form complexes with palladium(II) and mercury(II). These complexes were structurally characterized, offering insights into their potential applications in materials science and catalysis (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Antioxidant and Biological Activities
Research on bromophenols, which share structural similarities with 4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride, has highlighted their potent antioxidant activities. Olsen et al. (2013) isolated four bromophenols from red algae, demonstrating their significant antioxidant effects through various assays. This study suggests that compounds structurally related to 4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride may possess notable antioxidant properties, which could be relevant in pharmacological and nutraceutical applications (Olsen, Hansen, Isaksson, & Andersen, 2013).
Molecular Interaction and Coordination Chemistry
The interaction of morpholine derivatives with biological molecules and their role in coordination chemistry offer avenues for drug design and development. For example, Sakthikumar, Solomon, and Raja (2019) synthesized morpholine-based metal(ii) complexes and assessed their DNA/BSA interactions and pharmacological implications. Their findings revealed that these complexes exhibit potent DNA cleavage efficacy and radical scavenging activity, underscoring the potential of morpholine derivatives in therapeutic applications (Sakthikumar, Solomon, & Raja, 2019).
Advanced Material Synthesis
The synthesis of polymers and micelle formation studies also align closely with the chemical nature of 4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride. Chang, Park, and Han (2000) explored the preparation of poly(4-methylphenoxyphosphazene)-graft-poly(2-methyl-2-oxazoline) copolymers, analyzing their micelle formation in water. Such studies reveal the potential of morpholine derivatives in developing novel materials with specific physicochemical properties (Chang, Park, & Han, 2000).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
4-[2-(4-bromophenoxy)ethyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2.ClH/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14;/h1-4H,5-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFKZJMZVGOGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

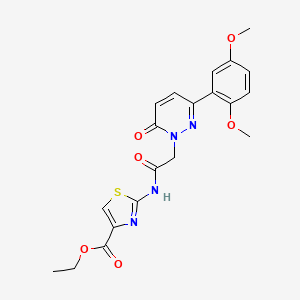
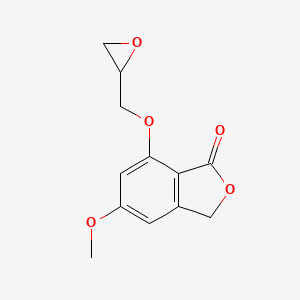
![N-([2,3'-bifuran]-5-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2922968.png)
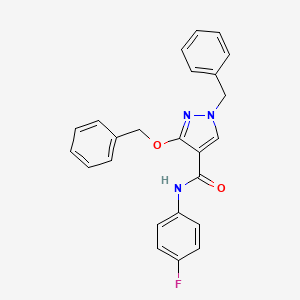
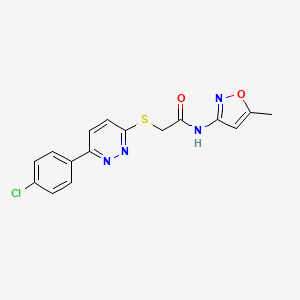
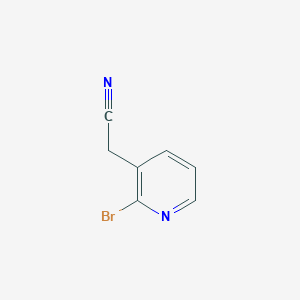
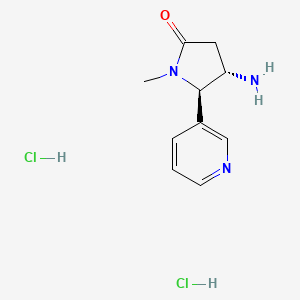
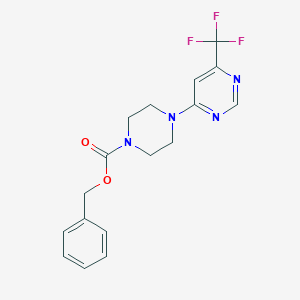
![(4-Chlorophenyl)-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2922981.png)
![3-allyl-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922982.png)
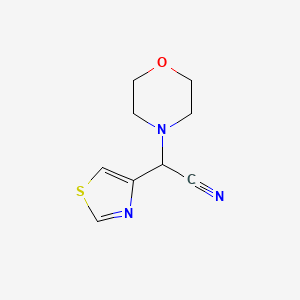
![2-Azabicyclo[3.2.0]heptan-3-one](/img/structure/B2922985.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]-1-propanone](/img/structure/B2922986.png)
